molecular formula C20H24N2O3 B368405 1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol CAS No. 942864-64-4

1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol

Cat. No.: B368405
CAS No.: 942864-64-4
M. Wt: 340.4g/mol
InChI Key: KIARJQCCMJYSAR-UHFFFAOYSA-N
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Description

1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the butanol chain can be oxidized to form a ketone or aldehyde.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

1-[1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-3-7-19(23)20-21-17-10-4-5-11-18(17)22(20)12-13-25-16-9-6-8-15(14-16)24-2/h4-6,8-11,14,19,23H,3,7,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIARJQCCMJYSAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC(=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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